molecular formula C9H12N2O B1425379 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1285065-74-8

1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1425379
M. Wt: 164.2 g/mol
InChI Key: VCSJAYMPUKYLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a cyclobutyl group, which is a ring of four carbon atoms, and a pyrazole group, which is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms . The “1H” indicates the position of a hydrogen atom in the pyrazole ring. The “4-carbaldehyde” suggests the presence of an aldehyde functional group at the 4th position of the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the cyclobutyl ring and the pyrazole ring. The aldehyde group would likely contribute to the compound’s reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The aldehyde group could be involved in nucleophilic addition reactions or could be reduced to an alcohol. The pyrazole ring could potentially participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the aldehyde group could make the compound polar, affecting its solubility in different solvents .

Scientific Research Applications

Antimicrobial Activity

1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde and its derivatives have been explored for their antimicrobial properties. Studies have shown that these compounds can be effective against a variety of bacterial and fungal strains. For example, a study by Hamed et al. (2020) synthesized derivatives of 1H-pyrazole-4-carbaldehyde and tested their antimicrobial activity against gram-negative and gram-positive bacteria, as well as fungi. Similarly, Sangani et al. (2012) reported on the synthesis of pyrano[4,3-b]pyrane derivatives of 1H-pyrazole that showed promising antimicrobial activity.

Anti-Inflammatory and Antioxidant Activities

These compounds have also been found to possess anti-inflammatory and antioxidant activities. For instance, a study by Sudha et al. (2021) synthesized derivatives and evaluated their effectiveness in these areas, finding some compounds with significant activity.

Chemical Synthesis and Characterization

Much of the research on 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde revolves around its synthesis and characterization. Researchers have focused on developing new methods of synthesis and analyzing the chemical structure of the derivatives. For example, Xu and Shi (2011) discussed the synthesis of a pyrazole derivative and its crystal structure, while Prasath et al. (2015) explored the ultrasound-assisted synthesis of pyrazole-appended quinolinyl chalcones.

Other Biological Evaluations

Additional studies have investigated the broader biological potential of these compounds. For example, El-Naggar et al. (2020) conducted a study on derivatives as potential inhibitors in enzymatic processes, while Sapariya et al. (2017) focused on the synthesis and biological evaluation of compounds for antibacterial, antitubercular, and antimalarial activities.

Safety And Hazards

As with any chemical compound, handling “1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde” would require appropriate safety measures. This could include wearing protective clothing and avoiding contact with skin and eyes .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

1-(cyclobutylmethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-7-9-4-10-11(6-9)5-8-2-1-3-8/h4,6-8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSJAYMPUKYLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.